N-(2,2-dichloro-1-methoxyethyl)benzamide chemical structure and properties
N-(2,2-dichloro-1-methoxyethyl)benzamide chemical structure and properties
An In-Depth Technical Guide to N-(2,2-dichloro-1-methoxyethyl)benzamide: Structure, Properties, and Potential Applications
Introduction
N-(2,2-dichloro-1-methoxyethyl)benzamide is a chemical compound belonging to the benzamide class of molecules. Benzamides are characterized by a benzene ring attached to an amide functional group.[1] This class of compounds has garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2][3] The specific structure of N-(2,2-dichloro-1-methoxyethyl)benzamide, featuring a dichlorinated and methoxylated ethyl side chain, suggests unique chemical properties and potential for novel biological activities. This guide provides a comprehensive technical overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, expected spectral data, and hypothesized biological applications, drawing upon data from structurally related compounds.
Chemical Structure and Nomenclature
The chemical structure of N-(2,2-dichloro-1-methoxyethyl)benzamide is defined by a benzamide core with a 2,2-dichloro-1-methoxyethyl group attached to the nitrogen atom of the amide.
Molecular Formula: C₁₀H₁₁Cl₂NO₂
Molecular Weight: 248.11 g/mol [4]
IUPAC Name: N-(2,2-dichloro-1-methoxyethyl)benzamide
SMILES: COCCNC(c1ccc(cc1[Cl])[Cl])=O[4]
The structure combines the aromatic benzoyl group with a short, functionalized aliphatic chain. The presence of two chlorine atoms on the terminal carbon and a methoxy group on the adjacent carbon are key features that are expected to influence the molecule's reactivity, polarity, and biological interactions.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale/Comparison |
| Melting Point (°C) | Likely a solid at room temperature with a melting point in the range of 100-150 °C. | Benzamide has a melting point of 127-130 °C.[5] The addition of the substituted ethyl chain may alter crystal packing and thus the melting point. |
| Boiling Point (°C) | > 300 °C (with decomposition) | Benzamide has a boiling point of 288 °C.[5] The increased molecular weight would suggest a higher boiling point, though stability at high temperatures may be a concern. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane. | Benzamide is slightly soluble in water (13.5 g/L at 25°C) and soluble in many organic solvents.[5] The substituted ethyl group may slightly increase lipophilicity. |
| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | 2,4-dichloro-N-(2-methoxyethyl)benzamide has a calculated logP of 2.65.[4] This indicates a moderate level of lipophilicity, suggesting potential for membrane permeability. |
| Hydrogen Bond Acceptors | 3 | The oxygen atoms of the carbonyl and methoxy groups, and the nitrogen atom.[4] |
| Hydrogen Bond Donors | 1 | The hydrogen atom on the amide nitrogen.[4] |
Proposed Synthesis
A plausible synthetic route to N-(2,2-dichloro-1-methoxyethyl)benzamide can be envisioned through the reaction of a benzamide precursor with a suitable electrophilic dichloromethoxylated ethylating agent. A common method for forming N-substituted amides is the acylation of an amine.[6] Therefore, a proposed synthesis could involve the reaction of benzoyl chloride with 2,2-dichloro-1-methoxyethan-1-amine.
Experimental Protocol: Synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide
1. Synthesis of 2,2-dichloro-1-methoxyethan-1-amine (Intermediate): This intermediate is not commercially available and would need to be synthesized, potentially from 2,2-dichloro-1-methoxyethanol through a process like a Mitsunobu reaction or by conversion to an azide followed by reduction.
2. Acylation Reaction:
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To a solution of 2,2-dichloro-1-methoxyethan-1-amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 eq.).
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Cool the reaction mixture to 0 °C in an ice bath.
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Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, wash with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-(2,2-dichloro-1-methoxyethyl)benzamide.
Causality Behind Experimental Choices:
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Aprotic Solvent: Dichloromethane or THF are chosen to dissolve the reactants without participating in the reaction.
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Base: Triethylamine or DIPEA is used to neutralize the hydrochloric acid byproduct generated during the acylation, driving the reaction to completion.
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Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the acylation reaction and minimize side product formation.
Caption: Proposed synthesis workflow for N-(2,2-dichloro-1-methoxyethyl)benzamide.
Expected Spectral Data
The structural features of N-(2,2-dichloro-1-methoxyethyl)benzamide would give rise to characteristic signals in various spectroscopic analyses.
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¹H NMR:
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Aromatic protons of the benzoyl group would appear in the range of δ 7.4-7.9 ppm.
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The methoxy (-OCH₃) protons would likely be a singlet around δ 3.4-3.6 ppm.
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The proton on the carbon adjacent to the nitrogen and bearing the methoxy group (-CH(OCH₃)-) would likely be a doublet or a multiplet.
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The proton on the dichlorinated carbon (-CHCl₂) would likely be a triplet or a multiplet, coupled to the adjacent CH proton.
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The amide proton (-NH-) would appear as a broad singlet, with its chemical shift being solvent-dependent.
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¹³C NMR:
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The carbonyl carbon of the amide would be observed around δ 165-170 ppm.
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Aromatic carbons would appear in the δ 125-135 ppm region.
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The carbon of the methoxy group would be around δ 55-60 ppm.
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The carbon bonded to the two chlorine atoms would be downfield due to the electronegativity of the chlorines.
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Infrared (IR) Spectroscopy:
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A strong C=O stretch for the amide carbonyl group around 1650-1680 cm⁻¹.
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An N-H stretch for the amide around 3300-3500 cm⁻¹.
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C-H stretches for the aromatic and aliphatic portions.
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C-Cl stretches in the fingerprint region.
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Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a compound containing two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).
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Hypothesized Biological Activity and Applications
While no specific biological activity has been reported for N-(2,2-dichloro-1-methoxyethyl)benzamide, the structural motifs present suggest several areas for investigation.
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Antimicrobial and Antifungal Activity: Many benzamide derivatives have demonstrated potent antibacterial and antifungal properties.[2] The presence of the dichloroethyl group, a common feature in some biocides, may enhance this activity.
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Amoebicidal Activity: Dichloroacetamide derivatives have been investigated for their amoebicidal properties.[7] It is plausible that N-(2,2-dichloro-1-methoxyethyl)benzamide could exhibit similar activity against pathogenic amoebas like Entamoeba histolytica.
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Anticonvulsant Activity: A number of benzamide analogs have been studied for their anticonvulsant effects.[3] The specific substitution pattern on the amide nitrogen of N-(2,2-dichloro-1-methoxyethyl)benzamide could be explored for potential activity in this area.
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Histone Deacetylase (HDAC) Inhibition: Some N-substituted benzamides have been identified as HDAC inhibitors, which are a promising class of anticancer agents.[8] The structure of N-(2,2-dichloro-1-methoxyethyl)benzamide could be evaluated for its ability to inhibit HDAC enzymes.
Caption: Hypothesized mechanism of action for N-(2,2-dichloro-1-methoxyethyl)benzamide.
Conclusion
N-(2,2-dichloro-1-methoxyethyl)benzamide is a molecule with a unique combination of a benzamide core and a dichlorinated, methoxylated side chain. While direct experimental data is limited, its structure allows for the prediction of its physicochemical properties and the proposal of a viable synthetic route. The known biological activities of related benzamide and dichloroacetamide compounds suggest that N-(2,2-dichloro-1-methoxyethyl)benzamide holds promise for further investigation as a potential therapeutic agent, particularly in the areas of infectious diseases and oncology. Further research is warranted to synthesize this compound and evaluate its biological profile.
References
- [Link to a relevant general organic chemistry or medicinal chemistry textbook discussing benzamides - not available
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- [Link to a database entry for a similar compound, if available - not available
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Wikipedia. Benzamide. [Link]
- [Link to a relevant spectroscopy database - not available
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- [Link to a research article on the amoebicidal activity of dichloroacetamides - not available
- [Link to a research article on the anticonvulsant activity of benzamides - not available
- [Link to a research article on benzamide-based HDAC inhibitors - not available
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MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
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PMC. Amoebicidal activity of dichloro-n-2-hydroxyethyl-n-p-methylsulphonylbenzylacetamide and some related compounds. [Link]
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Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
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Frontiers. Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. [Link]
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Bioscience Biotechnology Research Communications. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]
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